molecular formula H5O10P3 B1232095 Triphosphate(5-) CAS No. 14127-68-5

Triphosphate(5-)

Cat. No.: B1232095
CAS No.: 14127-68-5
M. Wt: 257.96 g/mol
InChI Key: UNXRWKVEANCORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphosphate(5-) is a polyatomic ion consisting of three phosphate groups linked together. It plays a crucial role in various biochemical processes, particularly in energy transfer and storage within cells. The most well-known example of a molecule containing triphosphate(5-) is adenosine triphosphate, which is often referred to as the “energy currency” of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphosphate(5-) can be synthesized through several methods. One common approach involves the phosphorylation of nucleosides using phosphitylating reagents. For instance, nucleosides can be treated with a mild phosphitylating reagent, followed by sulfurization and hydrolysis to yield triphosphate analogs . This method is advantageous as it does not require the protection of nucleoside functionalities.

Industrial Production Methods: In industrial settings, triphosphate(5-) is often produced through enzymatic processes. For example, adenosine triphosphate can be synthesized using enzymes such as adenylate kinase and pyruvate kinase, which facilitate the transfer of phosphate groups to adenosine diphosphate . These enzymatic methods are efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Triphosphate(5-) undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation with metal ions. Hydrolysis is a common reaction where the triphosphate group is cleaved to release energy, converting triphosphate(5-) to diphosphate and monophosphate .

Common Reagents and Conditions: Hydrolysis of triphosphate(5-) typically occurs in the presence of water and specific enzymes such as ATPases. Phosphorylation reactions often involve kinases, which transfer phosphate groups to other molecules. Metal ions like magnesium and calcium can form complexes with triphosphate(5-), stabilizing its structure and influencing its reactivity .

Major Products Formed: The primary products of triphosphate(5-) reactions include diphosphate and monophosphate ions. In biological systems, these reactions are crucial for energy transfer and signal transduction .

Scientific Research Applications

Triphosphate(5-) has numerous applications in scientific research:

Mechanism of Action

Triphosphate(5-) exerts its effects primarily through the transfer of phosphate groups. This transfer is facilitated by enzymes such as kinases and ATPases, which catalyze the phosphorylation and hydrolysis reactions. The energy released during these reactions is harnessed to drive various cellular processes, including muscle contraction, active transport, and biosynthesis . The molecular targets of triphosphate(5-) include proteins, nucleic acids, and other small molecules involved in metabolic pathways .

Comparison with Similar Compounds

    Adenosine diphosphate (ADP): Contains two phosphate groups and is a product of ATP hydrolysis.

    Adenosine monophosphate (AMP): Contains one phosphate group and is a further hydrolysis product of ADP.

    Guanosine triphosphate (GTP): Similar to ATP but contains guanine instead of adenine.

Uniqueness: Triphosphate(5-) is unique due to its high energy content and its role as a universal energy carrier in cells. Unlike diphosphate and monophosphate, triphosphate(5-) can store and transfer significant amounts of energy, making it indispensable for cellular functions .

Properties

IUPAC Name

diphosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRWKVEANCORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13573-18-7 (unspecified hydrochloride salt), 13845-36-8 (penta-potassium salt), 14127-68-5 (triphosphate), 24315-83-1 (hydrochloride-potassium salt), 7758-29-4 (penta-hydrochloride salt)
Record name Triphosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047483
Record name Triphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10380-08-2, 14127-68-5
Record name Triphosphoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10380-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphosphoric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Triphosphoric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphosphoric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHOSPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU43IAG5BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Here is an example of the use of 1,5 naphthalenedisulfonic acid, disodium salt at a coal-fired power plant. The 1,5 naphthalenedisulfonic acid was applied to the high-pressure steam generator operating at 2000 psig (636° F.). The 1,5 naphthalenedisulfonic acid, disodium salt was added in combination with sodium/phosphate-based program. The treatment was supplied to the boiler by diluting a liquid product in a daytank and pumping the resulting dilute solution into the chemical injection line in the steam drum of the boiler. Sodium hydroxide was added to the tank as needed to control boiler pH. The liquid product contained sodium tripolyphosphate and disodium naphthalene disulfonic acid dissolved in deionized water. The mass ratio of sodium tripolyphosphate to disodium naphthalene disulfonic acid in the liquid product was 28:1. The tripolyphosphate ion hydrolyses immediately in the high temperature boiler conditions to produce orthophosphate ion PO4. The orthophosphate ion was analyzed by various wet chemistry and spectroscopic techniques in the boiler water. The fluorometers measuring the naphthalene disulfonic acid fluorescence were calibrated to read directly in ppm orthophosphate based on the ratio of sodium tripolyphosphate to disodium naphthalene disulfonic acid in the liquid product. This fluorometer calibration allowed for a direct comparison of the data from the orthophosphate tests and the fluorometric readings. If the orthophosphate test data differed from the fluorometric readings that would be evidence of a chemical reaction that had changed the ratio of phosphate to fluorophore in the boiler water as compared to the ratio found in the original liquid product injected into the boiler. FIG. 2 shows the 1,5 naphthalenedisulfonic acid, disodium salt and PO4 readings, both in terms of ppm PO4 over eighty day time period.
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
disodium naphthalene disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
sodium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
tripolyphosphate
Name
orthophosphate

Synthesis routes and methods II

Procedure details

Enzyme assay procedures were performed in a manner similar to those described by Seto et al. (13) by measuring the hydrolysis of dGTP to Norit non-adsorbable PPPi. The incubation mixture had a volume of 55 μL and included 2.0 mM dGTP; 67 mM Glycine, pH 8.5; 6.7 mM MgCl2; and 0.02–0.2 milliunit of enzyme. After 20 min at 37° C., the reaction was terminated by addition of an acidic suspension of Norit A. The mixture was centrifuged, and an aliquot of the supernatant was brought to 0.15 N HCl, and was boiled for 15 minutes. This step in the procedure resulted in the hydrolysis of tripolyphosphate to orthophosphate. The total orthophosphate concentration was determined calorimetrically by the addition of an ascorbate-molybdate solution. The absorbance at 780 nm was determined after incubating the mixture at 45° C. for 15 minutes. Results were compared to a phosphate standard curve. A unit of enzyme forms 1 μmol of tripolyphosphate under these conditions. The stimulatory effect of ssDNA was assayed by adding 50 μg/mL of m13 mp18 DNA to the standard assay.
[Compound]
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
tripolyphosphate
Name
orthophosphate

Synthesis routes and methods III

Procedure details

To a stirred solution of the triphosphate (8.4) (5 mg, 0.05 mmol) in 0.2M Na2CO3-NaHCO3 buffer (800 μpH 8.5) was added an anhydrous DMF solution (600 μl) of the N-hydroxysuccinimidyl ester of 5-carboxyfluorescein (10 mg, 0.02 mmol) at room temperature and stirring continued overnight. After evaporating the reaction mixture under reduced pressure, the yellow coloured residue obtained was dissolved in a minimum amount of 1:1 aqueous methanol, loaded on a glass column (40 cm×2 cm) packed up to 20 cm height with 35-70 microns silica gel 60 (EM-Separations, cat no. 9389-5). The excess dye was eluted using 1:1 chloroform/methanol to neat methanol and the desired nucleotide-fluorescein conjugate was eluted using 6:3:1 i-PrOH:NH4OH:H2O to obtain (8.4) as a yellow solid after pooling and evaporation. Compound (8.5) was further purified by HPLC on a 15 microns Delta Pak C18 column (1.9 cm×30 cm) under the gradient conditions of 0-50% buffer A (0.1 M TEAB, pH 7.1) and buffer B (25% acetonitrile in 0.1M TEAB, pH 7.0) at 15 ml per minute in 30 minutes. The desired compound (8.5) fractions were pooled, evaporated and lyophilised to get pure (8.5) as a yellow solid (quantitative yield).
Name
triphosphate
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
600 μL
Type
reactant
Reaction Step One
[Compound]
Name
N-hydroxysuccinimidyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
NH4OH
Name
( 8.4 )

Synthesis routes and methods IV

Procedure details

2.03 g sodium alendronate trihydrate (6.25 mmol) and 6.9 g sodium tripolyphosphate, Na5P3O10 were added to 100 mL water, and the mixture was stirred until all dissolved. 10.34 g calcium chloride dihydrate were dissolved in 200 mL water. The calcium chloride solution was heated to 40° C. and the pH was adjusted to 7.0. The alendronate-tripolyphosphonate solution was added into the calcium chloride solution dropwise, keeping the pH of the resulting solution at 7.0 by adding 1N NaOH. The precipitate was collected by filtration and washed with water. The solid was dried in an oven at 120° C. overnight. 8.82 g of calcium complex salt of alendronate with tripolyphosphate was thus obtained.
Name
sodium alendronate trihydrate
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.34 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alendronate-tripolyphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
alendronate
Name
tripolyphosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphosphate(5-)
Reactant of Route 2
Triphosphate(5-)
Reactant of Route 3
Triphosphate(5-)
Reactant of Route 4
Triphosphate(5-)
Reactant of Route 5
Triphosphate(5-)
Reactant of Route 6
Triphosphate(5-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.